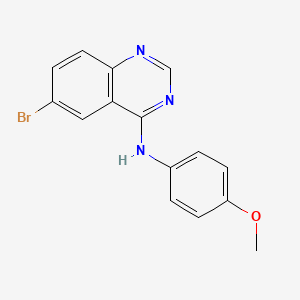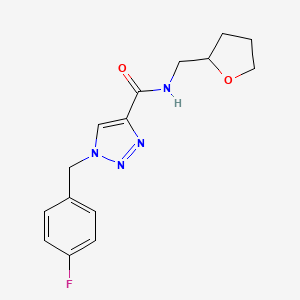
6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine is a compound with the CAS Number: 307538-25-6 . It has a molecular weight of 330.18 and is typically stored at room temperature . The compound is a powder in its physical form .
Synthesis Analysis
Quinazolines and quinazolinones are important heterocycles in medicinal chemistry . They possess a wide spectrum of biological properties and are considered as a privileged structure . The synthesis of new quinazolinone derivatives with potent antimicrobial activity has been a focus of considerable research .Molecular Structure Analysis
The IUPAC name of the compound is 6-bromo-N-(4-methoxyphenyl)-4-quinazolinamine . The InChI code is 1S/C15H12BrN3O/c1-20-12-5-3-11(4-6-12)19-15-13-8-10(16)2-7-14(13)17-9-18-15/h2-9H,1H3,(H,17,18,19) .Physical and Chemical Properties Analysis
The compound has a melting point of 195-197 degrees Celsius . It is a powder in its physical form .Aplicaciones Científicas De Investigación
Inhibition of Kinase Activity and Potential Anti-Cancer Applications
- ZD6474 as a Potent Inhibitor of Kinase Activity : ZD6474, a compound related to 6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine, has been identified as a potent inhibitor of kinase insert domain-containing receptor (KDR/vascular endothelial growth factor receptor 2) tyrosine kinase activity. This inhibition translates into significant potential for treating various types of cancer, as demonstrated by its impact on tumor-induced neovascularization and tumor growth in multiple animal models (Wedge et al., 2002).
Synthetic Applications and Chemical Reactions
- Amination Reactions : Research has shown that derivatives of this compound can be effectively used in amination reactions with aryl, heteroaryl, and alkyl amines, indicating its versatility in synthetic chemistry (Garlapati et al., 2012).
Antimicrobial and Antitubercular Properties
- Potential Antimicrobial and Antitubercular Agents : Certain derivatives of this compound have shown significant antimicrobial activity, making them potential candidates for developing new antimicrobial agents. Additionally, some compounds demonstrated notable anti-tubercular activity against Mycobacterium tuberculosis (Maurya et al., 2013).
Pharmacokinetics and Metabolism
- Study on Tissue Distribution and Metabolism : Investigations into the pharmacokinetics of ZD6474 in animal models revealed insights into its tissue distribution and metabolism, essential for understanding its therapeutic potential and efficacy in treating cancers (Gustafson et al., 2006).
Apoptosis Induction and Anticancer Activity
- Induction of Apoptosis in Cancer Cells : N-methyl-4-(4-methoxyanilino)quinazolines, structurally related to this compound, have been found to induce apoptosis in cancer cells, suggesting their potential as novel anticancer agents. The structure-activity relationship of the quinazoline ring in these compounds is a key factor in their efficacy (Sirisoma et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Direcciones Futuras
Quinazolines and quinazolinones are a large class of biologically active compounds that have shown a broad spectrum of biological activities . Therefore, the synthesis of new quinazolinone derivatives with potent antimicrobial activity is a promising area of research . The future directions of research on 6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine could involve exploring its potential biological activities and developing new synthetic methodologies.
Propiedades
IUPAC Name |
6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c1-20-12-5-3-11(4-6-12)19-15-13-8-10(16)2-7-14(13)17-9-18-15/h2-9H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMOBOCUMOIVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307538-25-6 |
Source


|
| Record name | 6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methyl]but-2-ynamide](/img/structure/B2862984.png)
![1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2862988.png)


![6-Oxaspiro[2.5]octane-1-carbaldehyde](/img/structure/B2862992.png)
![1-{[(3-methylphenyl)methyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2862994.png)

![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide](/img/structure/B2862996.png)
![2-chloro-N-[4-(diethylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2862997.png)

![3,3-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2862999.png)

![2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/no-structure.png)
